molecular formula C12H20N2O2 B3097778 (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 131833-89-1

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B3097778
CAS No.: 131833-89-1
M. Wt: 224.3 g/mol
InChI Key: ZSZOYMBXNYZPFL-NXEZZACHSA-N
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Description

The compound is a type of bioxazole, which is a class of organic compounds containing a bioxazole ring. Bioxazoles are used in various fields due to their diverse biological activities .

Scientific Research Applications

Synthetic and Reactivity Applications

4-Isoxazolines Scaffolds for Organic Synthesis

T. P. Melo (2010) discusses the synthesis and reactivity of 4-isoxazolines, highlighting their utility as building blocks for creating both cyclic and acyclic compounds due to their rich reactivity profile. This suggests potential synthetic applications for similarly structured compounds like (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole in organic chemistry (Melo, 2010).

Material Science and Nanotechnology

Research Progress on Polymer–Inorganic Thermoelectric Nanocomposite Materials Yong Du et al. (2012) review the development of polymer-inorganic thermoelectric nanocomposites, highlighting the potential of organic conducting polymers in creating low-cost, high-performance thermoelectric materials. This indicates the relevance of organic compounds in enhancing material properties for energy conversion applications (Du et al., 2012).

Environmental Science

Transformation/Degradation of Tetrabromobisphenol A and Its Derivatives Aifeng Liu et al. (2018) summarize strategies for the transformation and degradation of tetrabromobisphenol A, including chemical reactions and biotransformation. This review suggests avenues for the environmental remediation and understanding of the fate of brominated flame retardants, which could be relevant for the degradation pathways of similar compounds (Liu et al., 2018).

Advanced Nanobiological Materials

Recent Progress in Advanced Nanobiological Materials for Energy and Environmental Applications Hyo-Jick Choi and C. Montemagno (2013) discuss the reconstruction of cellular life processes and applications to energy and environmental issues, indicating the potential of biomimetic polymers and bioreactors. This could imply a role for complex organic molecules in creating functional materials for energy and environmental applications (Choi & Montemagno, 2013).

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 2
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 3
Reactant of Route 3
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 4
Reactant of Route 4
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 5
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 6
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

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